molecular formula C10H15N3O B1423428 [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol CAS No. 1251256-16-2

[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Cat. No. B1423428
CAS RN: 1251256-16-2
M. Wt: 193.25 g/mol
InChI Key: DEBVTNZEWVCVHJ-UHFFFAOYSA-N
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Description

“[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol” is a chemical compound with the CAS Number: 1251256-16-2 . It has a molecular weight of 193.25 . The IUPAC name for this compound is [1- (6-methyl-3-pyridazinyl)-2-pyrrolidinyl]methanol . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O/c1-8-4-5-10(12-11-8)13-6-2-3-9(13)7-14/h4-5,9,14H,2-3,6-7H2,1H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

“[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol” is an oil at room temperature . It has a molecular weight of 193.25 .

Scientific Research Applications

Synthesis and Characterisation

  • A study by Percino et al. (2005) discusses the synthesis and characterisation of a compound similar to [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, highlighting its molecular and crystalline structure, which indicated stabilization due to intramolecular hydrogen bonds (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Catalytic Applications

  • Sukhorukov et al. (2008) explored the catalytic hydrogenation of certain compounds, revealing how specific pyrrolidine derivatives can be obtained under various conditions, which might be relevant for substances structurally similar to [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (Sukhorukov et al., 2008).

Photocatalytic Activities

  • Research by Bachmann et al. (2013) on 3d element complexes involving pyridine-based ligand scaffolds, which includes compounds structurally related to [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, revealed insights into their structures and photocatalytic activities, highlighting potential applications in photocatalytic water reduction (Bachmann, Guttentag, Spingler, & Alberto, 2013).

Electro-Optic Materials

  • A study by Facchetti et al. (2003) on the synthesis of heterocycle-based derivatives, including compounds related to [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, showed potential applications as electro-optic materials, demonstrating their utility in nonlinear optical/electro-optic multilayers (Facchetti et al., 2003).

Anticonvulsant Agents

  • Malik and Khan (2014) synthesized a series of compounds similar in structure to [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, evaluating them for anticonvulsant activities. This research indicates potential pharmacological applications for structurally related compounds (Malik & Khan, 2014).

properties

IUPAC Name

[1-(6-methylpyridazin-3-yl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-4-5-10(12-11-8)13-6-2-3-9(13)7-14/h4-5,9,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBVTNZEWVCVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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